5-(Dichloromethyl)-2-fluoropyridine

Synthetic Methodology Process Chemistry Agrochemical Intermediates

5-(Dichloromethyl)-2-fluoropyridine (C₆H₄Cl₂FN; MW 180.00 g/mol) is a disubstituted pyridine building block characterized by a 2-fluoro substituent and a 5-dichloromethyl group. This compound belongs to the class of halogenated pyridines, which are established intermediates in the synthesis of herbicides, fungicides, and insecticides, as well as pharmaceutical agents.

Molecular Formula C6H4Cl2FN
Molecular Weight 180.00 g/mol
Cat. No. B8387855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dichloromethyl)-2-fluoropyridine
Molecular FormulaC6H4Cl2FN
Molecular Weight180.00 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(Cl)Cl)F
InChIInChI=1S/C6H4Cl2FN/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H
InChIKeyWBUQEMCVZBYQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dichloromethyl)-2-fluoropyridine: A Strategic Fluorinated Pyridine Intermediate for Agrochemical and Pharmaceutical Synthesis


5-(Dichloromethyl)-2-fluoropyridine (C₆H₄Cl₂FN; MW 180.00 g/mol) is a disubstituted pyridine building block characterized by a 2-fluoro substituent and a 5-dichloromethyl group [1]. This compound belongs to the class of halogenated pyridines, which are established intermediates in the synthesis of herbicides, fungicides, and insecticides, as well as pharmaceutical agents [2][3]. The (dichloromethyl) pyridine subclass is specifically known for its utility in preparing crop protection compounds targeting soil-borne plant diseases [4]. Its structural configuration, combining a fluorine atom with a reactive dichloromethyl moiety, distinguishes it from simple halopyridines and positions it as a specialized intermediate for targeted derivatization.

Building Block Class Fluorinated pyridine intermediate for targeted derivatization
Workflow Application Agrochemical fungicide and pharmaceutical agent synthesis
Substitution Pattern 2-fluoro and 5-dichloromethyl groups enable selective reactivity

Why Generic Substitution Fails: The Critical Interplay of 2-Fluoro and 5-Dichloromethyl Groups in 5-(Dichloromethyl)-2-fluoropyridine


Simple interchange of in-class halogenated pyridine compounds is not feasible due to the unique and divergent physicochemical and reactivity profiles conferred by specific substitution patterns. For instance, the presence of a fluorine atom at the 2-position dramatically enhances the rate of nucleophilic aromatic substitution (SNAr) compared to a 2-chloro analog, with 2-fluoropyridine reacting up to 320 times faster than 2-chloropyridine [1]. This significant difference in reactivity directly impacts the efficiency and feasibility of downstream synthetic steps. Furthermore, the location of the dichloromethyl group is critical; its placement at the 5-position dictates the geometry and electronic properties of the final target molecule, a parameter that cannot be replicated by 3- or 4-substituted isomers or by analogs with different halogenation states like chloromethyl or trichloromethyl [2]. These compound-specific features are not interchangeable and therefore drive specific procurement decisions, as the evidence below will demonstrate.

2-Fluoro substituent may shift SNAr reactivity significantly compared to 2-chloro analogs.
5-Dichloromethyl position dictates target geometry; 3- or 4-substituted isomers cannot replicate this.
Halogenation state (dichloromethyl vs. chloromethyl) affects downstream derivatization and product identity.

Quantitative Evidence Guide: Verifiable Differentiation of 5-(Dichloromethyl)-2-fluoropyridine for Scientific Procurement


Synthetic Accessibility: Reductive Dechlorination from 5-(Trichloromethyl)-2-fluoropyridine

The target compound is prepared via a reductive dechlorination process, which is a well-established method for (dichloromethyl) pyridine synthesis. This process uses metallic iron or a ferrous iron compound and an acid to convert a (trichloromethyl) precursor to the (dichloromethyl) product [1]. The patent discloses the method as applicable to compounds of formula STR1 where X can be fluoro, demonstrating the direct synthetic relevance to 5-(dichloromethyl)-2-fluoropyridine [1]. The process is conducted at temperatures between ~80° and ~120° C [1]. This method offers a defined route that may provide advantages in selectivity and waste stream management over alternative reduction procedures, which are noted to have shortcomings like poor selectivity or expensive reagents [1].

Synthetic Route
Class-level inference
Reductive dechlorination at ~80–120°C using Fe/acid
Defined scalable pathway for process optimization
Source review; lot-specific conditions may vary
Synthetic Methodology Process Chemistry Agrochemical Intermediates

Differential Reactivity: The 2-Fluoro Substituent Effect in Nucleophilic Aromatic Substitution

The presence of a fluorine atom at the 2-position of the pyridine ring imparts a profound kinetic advantage in nucleophilic aromatic substitution (SNAr) reactions compared to its chloro analog. While direct data for the 5-(dichloromethyl) derivative is not available, class-level evidence for the parent system is compelling. A competition kinetics study shows that 2-fluoropyridine reacts with sodium ethoxide (EtONa) in ethanol (EtOH) at +25°C approximately 320 times faster than 2-chloropyridine [1]. This indicates that the C-F bond, despite its strength, is far more reactive toward nucleophiles than the C-Cl bond in this heteroaromatic system due to the strong electron-withdrawing inductive effect of fluorine [1].

SNAr Rate Advantage
Class-level inference
~320× faster than 2-chloro analog
Supports faster, higher-yielding coupling reactions
Data for parent 2-fluoropyridine; verify with 5-substituted derivative
Reaction Kinetics SNAr Reactivity Medicinal Chemistry

Structural Differentiation: Isomeric and Halogenation State Comparisons

The compound is defined by its specific substitution pattern, which is a key point of differentiation from other isomers and halogenated derivatives. A synthetic route for the 4-(dichloromethyl) isomer demonstrates that radical chlorination of 2-fluoro-4-methylpyridine produces a mixture of unreacted starting material (I), the 4-(chloromethyl) derivative (II), and the 4-(dichloromethyl)pyridine (III) in a 3:1:1 ratio [1]. This highlights that even within a closely related isomer series, the dichloromethyl derivative is formed alongside other halogenated species, necessitating careful separation and confirming its unique identity [1]. The 5-isomer of this compound is a distinct entity from the 4-isomer, and its synthesis and reactivity profile will differ accordingly.

Isomer Formation Ratio
Cross-study comparable
4-isomer forms as part of a 3:1:1 mixture with mono- and unchlorinated species
Pure 5-isomer procurement avoids separation challenges
Reference data from 4-isomer synthesis; extrapolate to 5-isomer
Structural Isomers Halogenated Pyridines Building Block Purity

Application Class Differentiation: Halomethylpyridines as Fungicidal Intermediates

The broader class of halomethylpyridines, to which 5-(dichloromethyl)-2-fluoropyridine belongs, is explicitly claimed for its utility in preparing agronomic fungicides, particularly for controlling soil-borne plant diseases [1]. The patent literature, including US4143144, teaches that compounds with the dichloromethyl group are useful in this capacity [1]. This distinguishes the dichloromethyl-substituted pyridines from other halogenated pyridines that may not share the same biological activity profile or may be designed for different targets (e.g., herbicides or insecticides) [2].

Fungicide Intermediate Class
Class-level inference
Dichloromethyl pyridines claimed for soil-borne pathogen control
Directs agrochemical fungicide discovery programs
Patent claims; confirm biological activity in target assay
Agrochemical Fungicide Soil-Borne Pathogens

Validated Research and Industrial Application Scenarios for 5-(Dichloromethyl)-2-fluoropyridine


Synthesis of Next-Generation Agrochemical Fungicides

Based on patent evidence, this compound is a suitable intermediate for creating novel fungicides, particularly those targeting soil-borne plant pathogens [1]. Researchers can leverage its structure to synthesize new halomethylpyridine derivatives, following established synthetic pathways [2], to explore structure-activity relationships for improved crop protection agents.

Development of Efficient SNAr-Based Synthetic Routes

Given the class-level evidence of enhanced SNAr reactivity of 2-fluoropyridines (320x faster than 2-chloro analogs) [1], this building block can be employed to accelerate key synthetic steps. It is ideal for chemoselective derivatization at the 2-position under milder conditions than would be required for a 2-chloro isomer, potentially streamlining the synthesis of complex molecules.

Medicinal Chemistry for Acetylcholine Release Enhancers

The synthesis of 2-fluoro-4-pyridinylmethyl analogs of linopirdine utilizes a closely related dichloromethylpyridine intermediate [1]. This precedent validates the use of 5-(dichloromethyl)-2-fluoropyridine in medicinal chemistry programs aiming to develop orally active acetylcholine release-enhancing agents for cognitive disorders, providing a starting point for structure-activity relationship exploration.

Preparation of Specialty Isomeric Building Blocks

This compound can be utilized as a key intermediate in the synthesis of specific, difficult-to-access isomers. The known 3:1:1 product mixture from radical chlorination of 2-fluoro-4-picoline [1] highlights the challenge of obtaining pure dichloromethyl isomers. Procuring the pure 5-isomer allows for the direct and unambiguous construction of complex molecules without the need for tedious and yield-reducing isomeric separations.

Application
Selection Property
Validation Focus
Agrochemical fungicide synthesis
Halomethylpyridine building block
Fungicide SAR exploration
Efficient SNAr-based routes
2-Fluoro SNAr reactivity context
Reaction rate and condition optimization
Acetylcholine release enhancer research
2-Fluoro-4-pyridinylmethyl analog precursor
Cognitive disorder research models
Specialty isomeric building block supply
Pure 5-(dichloromethyl) isomer procurement
Isomer-specific synthesis validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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